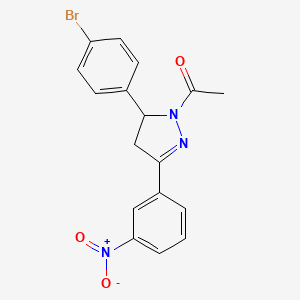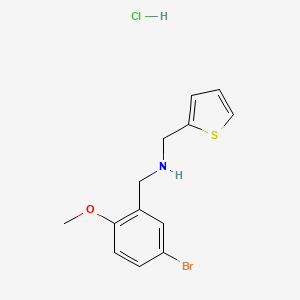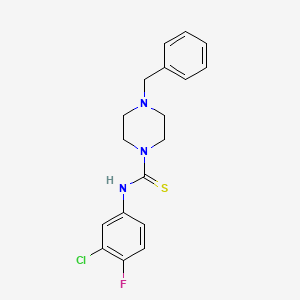![molecular formula C14H18N2O3S B4135854 methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4135854.png)
methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate
Übersicht
Beschreibung
Methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the signaling pathway of B cells, which are essential components of the immune system. TAK-659 has been shown to have potential as a therapeutic agent for various autoimmune diseases and cancers.
Wirkmechanismus
Methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate works by inhibiting the activity of BTK, which is a critical enzyme involved in the signaling pathway of B cells. B cells play a crucial role in the immune system, and their dysregulation can lead to autoimmune diseases and cancers. By inhibiting BTK, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate prevents the activation and proliferation of B cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate is its specificity for BTK, which makes it a potent inhibitor of B cell signaling. Additionally, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been shown to have good pharmacokinetic properties, making it a promising therapeutic agent. However, one limitation of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate is its potential for off-target effects, which may lead to adverse events.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of combination therapies that target multiple pathways involved in autoimmune diseases and cancers. Additionally, further studies are needed to determine the optimal dosing and administration of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate for different disease indications. Finally, the development of biomarkers to predict response to methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate may help to improve patient selection and treatment outcomes.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Additionally, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has shown promise in the treatment of various cancers, including lymphoma and leukemia.
Eigenschaften
IUPAC Name |
methyl 4-(oxolan-2-ylmethylcarbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-13(17)10-4-6-11(7-5-10)16-14(20)15-9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMBHKDKASATNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4135772.png)
![3-nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4135779.png)


![6-(2,3-dimethoxyphenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline-4-carboxylic acid](/img/structure/B4135805.png)
![N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135811.png)
![4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135824.png)
![2-[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4135838.png)
![3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4135842.png)

![methyl 4-[2-(4-fluorobenzyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4135865.png)

![N-cyclohexyl-N'-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4135871.png)
![3-isopropyl 6-methyl 2,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4135874.png)